molecular formula C6H11Br B11726250 2-Pentene, 1-bromo-4-methyl-

2-Pentene, 1-bromo-4-methyl-

Cat. No.: B11726250
M. Wt: 163.06 g/mol
InChI Key: QNJFJRMDXIBMKU-UHFFFAOYSA-N
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Description

2-Pentene, 1-bromo-4-methyl- is an organic compound with the molecular formula C6H11Br. It is a derivative of pentene, where a bromine atom is attached to the first carbon and a methyl group is attached to the fourth carbon of the pentene chain. This compound is an alkene, characterized by the presence of a carbon-carbon double bond, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentene, 1-bromo-4-methyl- can be achieved through various methods. One common approach involves the bromination of 4-methyl-2-pentene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 4-methyl-2-pentene to form 2-Pentene, 1-bromo-4-methyl-.

Industrial Production Methods

In an industrial setting, the production of 2-Pentene, 1-bromo-4-methyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale bromination processes.

Chemical Reactions Analysis

Types of Reactions

2-Pentene, 1-bromo-4-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Electrophilic Addition: Reagents like hydrogen bromide (HBr) or chlorine (Cl2) in non-polar solvents.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

Major Products

    Substitution: Formation of alcohols, ethers, or other substituted alkenes.

    Addition: Formation of dihalides or haloalkanes.

    Elimination: Formation of different alkenes depending on the reaction conditions.

Scientific Research Applications

2-Pentene, 1-bromo-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pentene, 1-bromo-4-methyl- in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, makes the carbon to which it is attached more electrophilic, facilitating nucleophilic substitution reactions. The double bond in the compound allows for electrophilic addition reactions, where electrophiles add across the double bond to form new products.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentene: Similar structure but lacks the bromine atom.

    2-Bromo-2-pentene: Similar structure but with the bromine atom on the second carbon.

    1-Bromo-2-pentene: Similar structure but with the bromine atom on the first carbon and the double bond between the second and third carbons.

Uniqueness

2-Pentene, 1-bromo-4-methyl- is unique due to the specific positioning of the bromine atom and the methyl group, which imparts distinct reactivity and chemical properties. This compound’s ability to undergo a variety of chemical reactions makes it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C6H11Br

Molecular Weight

163.06 g/mol

IUPAC Name

1-bromo-4-methylpent-2-ene

InChI

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h3-4,6H,5H2,1-2H3

InChI Key

QNJFJRMDXIBMKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CCBr

Origin of Product

United States

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